Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate
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Overview
Description
Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate: is a chemical compound with the molecular formula C₅H₇F₃O₃Na. It is known for its unique structure, which includes a trifluoromethyl group, a methoxy group, and a methyl group attached to a propanoate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate typically involves the reaction of 3,3,3-trifluoro-2-methoxy-2-methylpropanoic acid with a sodium base. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pressure conditions to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of the original compound.
Oxidation: Products include oxidized forms of the compound, such as carboxylic acids.
Reduction: Reduced forms, such as alcohols or alkanes, are obtained.
Hydrolysis: The products are 3,3,3-trifluoro-2-methoxy-2-methylpropanoic acid and methanol.
Scientific Research Applications
Chemistry: Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate is used as a reagent in organic synthesis, particularly in the introduction of trifluoromethyl groups into target molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is also used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The methoxy and methyl groups also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- Sodium;3,3,3-trifluoro-2-methoxy-2-(trifluoromethyl)propanoate
- Sodium;3,3,3-trifluoro-2-methoxy-2-ethylpropanoate
Comparison: Compared to similar compounds, Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in various applications.
Properties
IUPAC Name |
sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3.Na/c1-4(11-2,3(9)10)5(6,7)8;/h1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKWLRPZYWEFRP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])(C(F)(F)F)OC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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